molecular formula C12H9N3S B8650681 5-Amino-2-(3-pyridinyl)benzothiazole CAS No. 61352-27-0

5-Amino-2-(3-pyridinyl)benzothiazole

Cat. No.: B8650681
CAS No.: 61352-27-0
M. Wt: 227.29 g/mol
InChI Key: PIDRDXXWESMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(3-pyridinyl)benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 5-position and a 3-pyridinyl moiety at the 2-position. This structure combines the electron-rich benzothiazole system with a pyridine ring, which may enhance solubility and intermolecular interactions. Benzothiazoles are widely studied for their biological activities, particularly in oncology, where derivatives like 2-(4-aminophenyl)benzothiazoles exhibit selective antiproliferative effects against cancer cell lines .

Properties

CAS No.

61352-27-0

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C12H9N3S/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2

InChI Key

PIDRDXXWESMGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Meta vs. Para Substitution

The position of substituents on the benzothiazole ring critically influences activity. For example, 2-(3-aminophenyl)benzothiazole (meta-substituted) and 2-(4-aminophenyl)benzothiazole (para-substituted) exhibit distinct structure-activity relationships. Studies indicate that para-substitution enhances antitumor potency, as seen in compounds like DF203, which show high selectivity against breast cancer cells (MCF-7). In contrast, meta-substituted derivatives may prioritize different molecular targets .

Substituent Effects: Pyridinyl vs. Alkyl or Sulfonamide Groups

  • Pyridinyl vs. Alkyl Groups: Quaternization of the benzothiazole nitrogen with alkyl groups (e.g., methyl or allyl) improves biological activity by 2–3 fold, as seen in benzothiazolium salts . However, 5-Amino-2-(3-pyridinyl)benzothiazole lacks such quaternization, relying instead on the pyridinyl group for π-π stacking or hydrogen bonding.
  • In contrast, the pyridinyl group in this compound may confer similar solubility benefits without the need for additional synthetic steps .
Table 1: Key Structural and Functional Differences
Compound Substituents Key Properties Biological Activity
This compound 5-NH₂, 2-(3-pyridinyl) Enhanced solubility, π-π interactions Antiproliferative (hypothesized)
2-(4-Aminophenyl)benzothiazole 4-NH₂, 2-phenyl High Pearson correlation (COMPARE) Selective antitumor activity
Benzothiazolium-N-oxide derivatives Quaternized N, N-oxide Increased electron density 2–3 fold activity improvement
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Thiadiazole-thio group High thermal stability (mp 189.6°C) Not reported

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